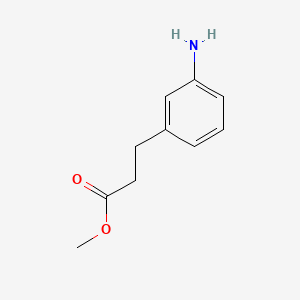
Methyl 3-(3-aminophenyl)propanoate
Übersicht
Beschreibung
“Methyl 3-(3-aminophenyl)propanoate” is a chemical compound with the CAS Number: 35418-08-7 . It has a molecular weight of 179.22 and its IUPAC name is methyl 3-(3-aminophenyl)propanoate . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The InChI code for “Methyl 3-(3-aminophenyl)propanoate” is 1S/C10H13NO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-4,7H,5-6,11H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 3-(3-aminophenyl)propanoate” is a solid or semi-solid or lump or liquid . The compound’s exact physical and chemical properties such as melting point, boiling point, etc., are not specified in the available resources .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis of Derivatives : Methyl 3-(3-aminophenyl)propanoate is used in synthesizing derivatives like 3-(phenylsulfonimidoyl)propanoates. These derivatives have been investigated for their conformational properties and potential intramolecular hydrogen bonding (Tye & Skinner, 2002).
- Phenolic Compounds Synthesis : It plays a role in forming new phenolic compounds with potential anti-inflammatory activities, as seen in compounds isolated from Eucommia ulmoides Oliv. leaves (Ren et al., 2021).
- Stereoselective Synthesis : The compound is a key material in the stereoselective synthesis of medically relevant compounds, as demonstrated in the synthesis of RWJ-53308, an antagonist of the platelet fibrinogen receptor (Zhong et al., 1999).
Medicinal Chemistry
- Organometallic Analogues Creation : It is used in the synthesis of organometallic analogues of antibiotics, indicating its role in developing new medicinal compounds (Patra, Merz, & Metzler‐Nolte, 2012).
- Asymmetric Biocatalysis : It serves as an important intermediate in the asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, highlighting its utility in chiral synthesis for pharmaceutical purposes (Li et al., 2013).
Chemical Process Development
- Hydrolytic Kinetic Resolution : Its derivatives are used in hydrolytic kinetic resolution methods, showcasing its importance in chemical process development (Narsaiah & Kumar, 2011).
- Effective Synthesis Methods : Research has been conducted on effective synthesis methods of its derivatives, contributing to the optimization of chemical processes (Nagel, Radau, & Link, 2011).
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315-H319 , indicating that it can cause skin irritation and serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin, eyes, or clothing .
Eigenschaften
IUPAC Name |
methyl 3-(3-aminophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-4,7H,5-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITMSNMLUXCPLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439918 | |
| Record name | Methyl 3-(3-aminophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-aminophenyl)propanoate | |
CAS RN |
35418-08-7 | |
| Record name | Methyl 3-(3-aminophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

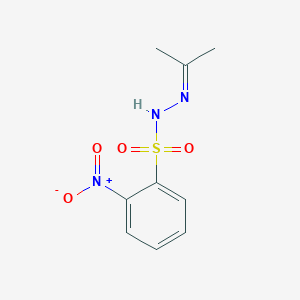
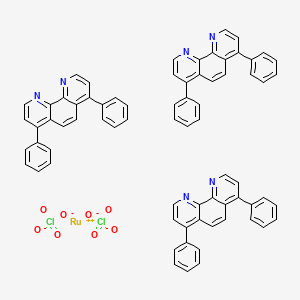
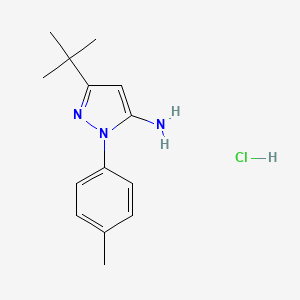
![6-[4-(Trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B1354422.png)
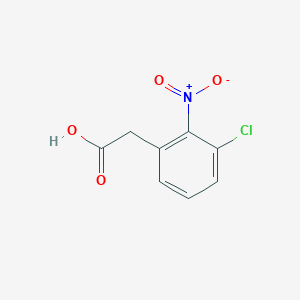

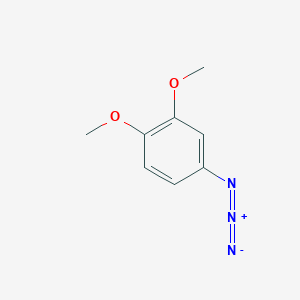
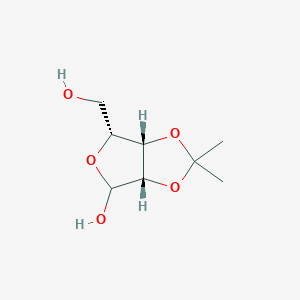
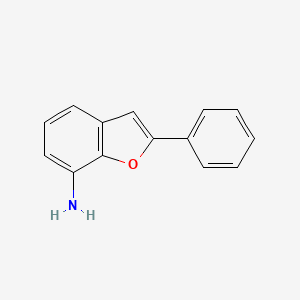
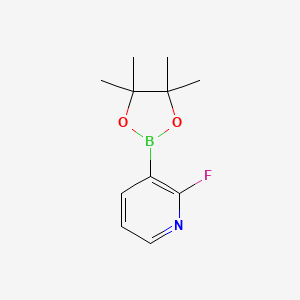
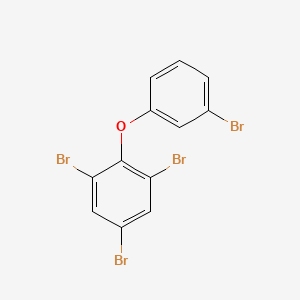
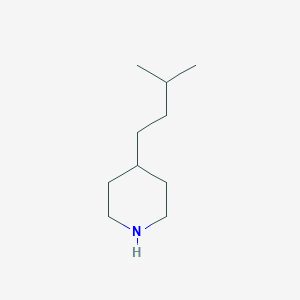
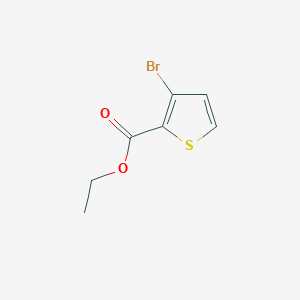
![6-Chloro-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1354453.png)